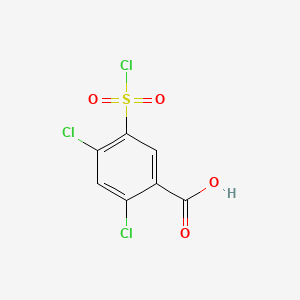

2,4-dichloro-5-chlorosulfonyl-benzoic acid

Description

The exact mass of the compound 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUNAIYDVXJQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190841 | |

| Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-18-9 | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L32EB53ZN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-dichloro-5-chlorosulfonyl-benzoic acid chemical properties

An In-Depth Technical Guide to 2,4-Dichloro-5-chlorosulfonyl-benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound (CAS No. 3740-18-9) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of high-impact pharmaceuticals.[1] Its trifunctional molecular architecture—featuring a carboxylic acid group, two chlorine atoms, and a highly reactive chlorosulfonyl group—renders it a versatile building block for complex molecular design. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, mechanistic reactivity, and significant applications, with a focus on its utility for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a solid compound under standard conditions, characterized by its high reactivity, particularly at the sulfonyl chloride moiety.[2] Its solubility in polar organic solvents facilitates its use in a variety of reaction conditions.[2]

Table 1: Core Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 3740-18-9 | [1] |

| Molecular Formula | C₇H₃Cl₃O₄S | [3] |

| Molecular Weight | 289.5 g/mol | [3] |

| IUPAC Name | 2,4-dichloro-5-chlorosulfonylbenzoic acid | [3] |

| Synonyms | 3-Carboxy-4,6-dichlorobenzenesulfonyl chloride, Furosemide Impurity 11 | [2] |

| Appearance | Solid | [2] |

| InChI Key | MPUNAIYDVXJQBJ-UHFFFAOYSA-N | [1] |

| SMILES | S(Cl)(=O)(=O)C1=CC(C(O)=O)=C(Cl)C=C1Cl |[2] |

Synthesis and Purification

The principal industrial synthesis of this compound involves the electrophilic aromatic substitution of 2,4-dichlorobenzoic acid with chlorosulfonic acid.[1] The efficiency and selectivity of this chlorosulfonation reaction are critical for the final product yield and purity.

Synthesis Pathway

The reaction is typically catalyzed to enhance its rate and efficiency. Common catalysts include sulfuric acid, iron trichloride, and zinc dichloride.[1][4] An alternative approach utilizes sodium sulfate as a catalyst with N-methylpyrrolidone (NMP) as the solvent.[5] The overall workflow involves the reaction, followed by quenching in ice water, filtration, and washing to isolate the product.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Chlorosulfonation

The following protocol is a representative synthesis adapted from established patent literature.[4][5]

-

Preparation : In a suitable reaction vessel equipped with a stirrer and heating mantle, add N-methylpyrrolidone (NMP) as a solvent, followed by 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate.[5]

-

Dissolution : Heat the mixture to approximately 145°C until all solids are completely dissolved.[5]

-

Reagent Addition : Begin the dropwise addition of chlorosulfonic acid to the heated solution. The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically in the range of 1:4 to 1:10.[4][6]

-

Reaction : Maintain the reaction temperature at 135-150°C for 1 to 6 hours after the addition is complete to drive the reaction to completion.[4]

-

Workup : Cool the reaction mixture to room temperature. Carefully pour the mixture into a vessel containing ice water to precipitate the product.[6]

-

Isolation : Isolate the solid product by centrifugation or filtration. Wash the filter cake with water until the filtrate is neutral.[4][5]

-

Drying : Dry the resulting white solid to obtain the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high electrophilicity of the sulfur atom in the chlorosulfonyl group, making it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Acyl Substitution

The most significant reaction is the displacement of the chloride ion on the sulfonyl group by a nucleophile, typically a primary or secondary amine, to form a stable sulfonamide bond.[1] This reaction is fundamental to the synthesis of a vast array of biologically active molecules.

Caption: Mechanism of sulfonamide formation via nucleophilic attack.

Other Key Reactions

-

Hydrolysis : In the presence of water, the chlorosulfonyl group readily hydrolyzes to form the corresponding sulfonic acid.[1] This highlights the need for anhydrous conditions during synthesis and storage.

-

Reduction : The compound can be reduced using appropriate reducing agents to yield 2,4-dichlorobenzoic acid.[1]

Applications in Medicinal Chemistry and Drug Design

The primary application of this compound is as a key starting material for pharmaceuticals. Its derivatives have been explored for a wide range of therapeutic targets.

Synthesis of Furosemide

Its most notable use is in the industrial synthesis of furosemide, a potent loop diuretic used to treat edema and hypertension.[1] The synthesis involves two main steps:

-

Ammonolysis : The chlorosulfonyl group is converted to a sulfamoyl group (-SO₂NH₂) by reaction with ammonia, yielding 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide).[1][7]

-

Nucleophilic Substitution : The resulting intermediate is then reacted with furfurylamine to displace one of the chlorine atoms on the aromatic ring, forming furosemide.[1]

Development of Novel Therapeutic Agents

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, derived directly from the title compound, serves as a versatile platform for generating novel drug candidates.

-

Carbonic Anhydrase Inhibitors : Libraries of derivatives have been synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms.[8] Certain derivatives showed selective inhibition of tumor-associated hCA isoforms IX and XII, which are promising targets in cancer therapy.[8]

-

Antidiabetic Agents : Researchers have synthesized and evaluated a series of its derivatives for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9][10] Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly potent inhibitor, suggesting potential for developing new antidiabetic drugs.[9]

Analytical Methodologies

Accurate quantification is crucial for quality control and reaction monitoring. Several analytical techniques can be employed.

Table 2: Comparison of Analytical Methods for Quantification

| Parameter | High-Performance Liquid Chromatography (HPLC) | Titrimetry | UV-Vis Spectroscopy |

|---|---|---|---|

| Principle | Chromatographic separation followed by UV detection | Neutralization of acidic protons | Measurement of light absorbance by the aromatic ring |

| Selectivity | High | Moderate (for total acidity) | Low |

| Sensitivity | High (LOD ~0.1 µg/mL) | Low (LOD ~1 mg/mL) | Moderate (LOD ~1 µg/mL) |

| Application | Purity, assay, impurity profiling | Assay of bulk material | Routine, rapid quantification |

Data adapted from a comparative guide for a structurally similar compound, 4-(Chlorosulfonyl)benzoic acid.[11]

Protocol: Titrimetric Assay[11]

-

Accurately weigh approximately 290 mg of the sample into a 250 mL flask.

-

Dissolve the sample in 50 mL of 95% ethanol.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink endpoint is reached.

-

Record the volume of NaOH consumed and calculate the purity based on the stoichiometry (note: both the carboxylic acid and the HCl formed from the hydrolysis of the sulfonyl chloride will be titrated).

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is corrosive and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

-

Handling : Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][12] Avoid breathing dust.[12]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

This compound is a chemical intermediate of significant value, particularly to the pharmaceutical industry. Its well-defined reactivity, centered on the chlorosulfonyl group, allows for the systematic construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of new medicines and other high-value chemical products.

References

- Google Patents. (n.d.). Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

-

IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

-

LookChem. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 3740-18-9: 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid [cymitquimica.com]

- 3. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 5. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. iris.unibs.it [iris.unibs.it]

- 9. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-dichloro-5-chlorosulfonyl-benzoic acid

Introduction

2,4-dichloro-5-chlorosulfonyl-benzoic acid, a multifaceted aromatic organic compound, holds a significant position in the landscape of pharmaceutical and agrochemical synthesis. Its strategic arrangement of electron-withdrawing groups on a benzoic acid scaffold imparts a unique reactivity profile, rendering it a crucial intermediate in the production of a variety of complex molecules. Notably, it is a pivotal precursor in the synthesis of the potent loop diuretic, furosemide.[1][2] This guide provides a comprehensive exploration of the physicochemical characteristics of this compound, offering insights into its structural attributes, spectral properties, solubility, acidity, and reactivity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this important chemical entity.

Molecular Structure and Core Properties

The structural foundation of this compound is a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and a chlorosulfonyl group. This substitution pattern is key to its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 3740-18-9 | [1] |

| Molecular Formula | C₇H₃Cl₃O₄S | [1][3] |

| Molecular Weight | 289.52 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 178-180 °C | [5] |

| Odor | Pungent | [4] |

The presence of three distinct functional groups—carboxylic acid, chloro substituents, and a chlorosulfonyl moiety—governs the molecule's polarity, reactivity, and intermolecular interactions. The electron-withdrawing nature of the chlorine atoms and the chlorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the sulfonyl chloride.[1]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is anticipated to be simple, displaying signals for the two aromatic protons. Due to the strong deshielding effects of the surrounding electron-withdrawing groups, these protons are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The two protons are in a meta-relationship, which would likely result in a small coupling constant (J ≈ 2-3 Hz), appearing as two distinct doublets.[1] For comparison, the protons on the aromatic ring of the related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, appear as singlets at δ 8.2 and δ 8.5 ppm.[6]

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal due to the direct attachment of two oxygen atoms. The aromatic carbons will appear in the typical range for substituted benzenes, with their chemical shifts influenced by the attached substituents. The carbon attached to the sulfonyl chloride group is expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule.

-

Expected Vibrational Bands:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700 cm⁻¹ for the carbonyl group.[7]

-

S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are characteristic of the sulfonyl chloride group, corresponding to asymmetric and symmetric stretching, typically found near 1375 cm⁻¹ and 1180 cm⁻¹, respectively.[7]

-

C-Cl Stretch: Absorptions in the fingerprint region, generally below 800 cm⁻¹, are expected for the carbon-chlorine bonds.[7]

-

The IR spectrum of the related 2,4-dichloro-5-sulfamoylbenzoic acid shows characteristic peaks that support these predictions.[8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 288, with a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine radical from the sulfonyl chloride group, followed by the loss of SO₂. Fragmentation of the carboxylic acid group (loss of OH or COOH) would also be anticipated. The mass spectrum of the related 2,4-dichloro-5-sulfamoylbenzoic acid shows a molecular ion at m/z 269 and significant fragmentation.[9]

Solubility and Acidity (pKa)

Solubility Profile

This compound is generally described as being soluble in polar organic solvents.[1] Quantitative solubility data is crucial for applications in synthesis and formulation. The following protocol outlines a method for determining its solubility in various solvents.

Experimental Protocol: Determination of Solubility

This protocol is based on the isothermal shake-flask method, a standard technique for solubility determination.

-

Preparation: Accurately weigh an excess amount of this compound into several glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., methanol, ethanol, acetone, ethyl acetate) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (to remove any suspended particles). Immediately dilute the sample with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13]

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Causality: The shake-flask method ensures that the solvent is fully saturated with the solute at a constant temperature, providing a thermodynamically stable and reproducible solubility value. The filtration step is critical to remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound.

Acidity (pKa)

The pKa value is a critical parameter that quantifies the acidity of a compound. For this compound, the carboxylic acid proton is the primary acidic site. The presence of multiple electron-withdrawing groups on the aromatic ring is expected to significantly increase its acidity (i.e., lower its pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[14] The chloro and chlorosulfonyl groups stabilize the conjugate base (carboxylate anion) through their inductive and resonance effects. The ortho-chloro substituent, in particular, is known to have a pronounced acid-strengthening effect.[15]

Experimental Protocol: Potentiometric Determination of pKa

Potentiometric titration is a reliable method for determining the pKa of acidic compounds.

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture like water-methanol or water-dioxane, due to its likely low water solubility).

-

Titration Setup: Calibrate a pH electrode using standard buffer solutions. Place the electrode in the sample solution, which is stirred continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). More sophisticated methods involve plotting the first or second derivative of the titration curve to accurately determine the equivalence point.

-

Refinement: For more accurate results, specialized software can be used to fit the titration data and calculate the pKa.

Causality: This method directly measures the change in proton concentration (as pH) as the acid is neutralized by a base. The pKa corresponds to the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, providing a direct measure of its acid dissociation constant.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the highly electrophilic sulfur atom of the chlorosulfonyl group.[1] This group is an excellent leaving group, making the compound susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The chlorosulfonyl group readily reacts with a wide range of nucleophiles.

-

Reaction with Amines: This is a cornerstone reaction, leading to the formation of stable sulfonamides. The reaction with ammonia is the key step in the synthesis of the furosemide precursor, 2,4-dichloro-5-sulfamoylbenzoic acid.[1] Reactions with primary and secondary amines yield N-substituted sulfonamides, a common motif in many pharmaceuticals.

-

Reaction with Alcohols: In the presence of a base, alcohols will react to form sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] This necessitates handling the compound under anhydrous conditions to prevent degradation.

-

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, although the high reactivity of the chlorosulfonyl group may require protective group strategies for selective transformations.

-

Stability: this compound exhibits moderate stability under standard conditions but should be protected from moisture to prevent hydrolysis of the chlorosulfonyl group.[1] Thermal decomposition may release toxic gases such as hydrogen chloride, sulfur oxides, and carbon oxides.[16]

Diagram: Reactivity Pathways of this compound

Caption: Key nucleophilic substitution reactions of the chlorosulfonyl group.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. As a sulfonyl chloride, it is corrosive and a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent moisture exposure to avoid hydrolysis and the release of hydrochloric acid.[1][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Uncleaned containers should be treated as hazardous waste.

Conclusion

This compound is a chemically reactive and synthetically valuable intermediate. Its physicochemical properties are a direct consequence of its unique molecular structure. A thorough understanding of its spectral characteristics, solubility, acidity, and reactivity is paramount for its effective and safe utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists working with this compound, enabling them to design experiments, interpret results, and develop new synthetic methodologies with confidence. Further experimental investigation to fill the remaining data gaps, particularly concerning quantitative solubility, experimental pKa, and crystallographic structure, will undoubtedly enhance our understanding and expand the applications of this important molecule.

References

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Review on analytical methods for determination of furosemide. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). PubMed. Retrieved January 11, 2026, from [Link]

-

Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved January 11, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Spectral Assignments and Reference Data. (2005). CONICET. Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved January 11, 2026, from [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Solved Question 2 Furosemide is synthesized in a relatively. (2023). Chegg.com. Retrieved January 11, 2026, from [Link]

- Process for the preparation of furosemide. (n.d.). Google Patents.

-

Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Process for the preparation of furosemide. (n.d.). Google Patents.

-

Table from pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. Retrieved January 11, 2026, from [Link]

-

m-(Chlorosulfonyl)benzoic acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

2,4-DICHLORO-5-(CHLOROSULFONYL)BENZOIC ACID. (n.d.). Drugfuture. Retrieved January 11, 2026, from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

-

Substituent effects on the electronic structure and pKa of benzoic acid. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2,4,5-Trichlorobenzenesulfonyl chloride. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | 3740-18-9 [chemicalbook.com]

- 6. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 8. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) IR Spectrum [chemicalbook.com]

- 9. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) MS spectrum [chemicalbook.com]

- 10. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. global.oup.com [global.oup.com]

- 15. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

2,4-dichloro-5-chlorosulfonyl-benzoic acid CAS number 3740-18-9

An In-Depth Technical Guide to 2,4-Dichloro-5-Chlorosulfonyl-Benzoic Acid (CAS: 3740-18-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction and Strategic Importance

This compound, with CAS number 3740-18-9, is an aromatic compound of significant interest in organic synthesis.[1] Its molecular structure, featuring a benzoic acid moiety substituted with two chlorine atoms and a highly reactive chlorosulfonyl group, makes it a versatile precursor for a range of complex molecules.[1] This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, most notably the potent loop diuretic Furosemide.[2][3] Beyond its role in medicinal chemistry, its derivatives have also found applications in the agrochemical industry as herbicides and insecticides.[2] Understanding the chemical behavior and synthetic pathways involving this intermediate is crucial for optimizing the production of these valuable end-products.

Physicochemical and Structural Properties

The compound typically appears as a solid and is soluble in polar organic solvents.[1] Its high reactivity is primarily attributed to the electrophilic nature of the chlorosulfonyl group.[1]

| Property | Value | Source |

| CAS Number | 3740-18-9 | [1][4] |

| Molecular Formula | C₇H₃Cl₃O₄S | [1][5] |

| Molecular Weight | 289.52 g/mol | [6] |

| Melting Point | 178-180 °C | [6] |

| InChI Key | MPUNAIYDVXJQBJ-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)O | [7] |

| Appearance | Solid | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a cornerstone of its utility. The primary route involves the chlorosulfonation of 2,4-dichlorobenzoic acid.[2][3] An alternative patented method utilizes 2,4-dichlorotrichlorobenzyl as the starting material, which can be more cost-effective for large-scale production.[8][9]

Synthetic Workflow from 2,4-Dichlorobenzoic Acid

Caption: Synthetic pathway from 2,4-Dichlorobenzoic Acid.

Detailed Experimental Protocol (from 2,4-Dichlorobenzoic Acid)

This protocol is a synthesized representation of established industrial methods.

Step 1: Chlorosulfonation

-

Rationale: This electrophilic aromatic substitution introduces the reactive chlorosulfonyl group onto the benzene ring. The electron-withdrawing nature of the existing chlorine atoms and the carboxylic acid group directs the substitution to the 5-position.

-

Procedure:

-

In a suitable reaction vessel equipped for aggressive reagents, 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid.[2]

-

The reaction mixture is heated to facilitate the substitution. Catalysts such as sulfuric acid, iron trichloride, or zinc dichloride can be employed to enhance the reaction efficiency.[2] Another approach utilizes sodium sulfate as a catalyst with N-methylpyrrolidone (NMP) as the solvent.[2][10]

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.[9]

-

The precipitated product, this compound, is isolated by filtration and washed with cold water until the filtrate is neutral.[3]

-

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of its chlorosulfonyl group, which is highly susceptible to nucleophilic attack.[2]

Nucleophilic Substitution at the Sulfonyl Chloride

The sulfur atom in the chlorosulfonyl group is highly electrophilic, making it a prime target for nucleophiles. This reactivity is the key to synthesizing a diverse library of derivatives.[2]

Caption: General reactivity with nucleophiles.

-

With Amines (Ammonolysis): Reaction with ammonia or primary/secondary amines yields the corresponding sulfonamides. This is the foundational step in the synthesis of Furosemide, where the chlorosulfonyl group is converted to a sulfamoyl group (-SO₂NH₂).[2]

-

With Alcohols: Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters.

-

Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.[2]

Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as a crucial building block in the synthesis of more complex molecules.[2]

Synthesis of Furosemide

A prominent application is in the multi-step synthesis of the diuretic drug, Furosemide.[2][3]

Workflow for Furosemide Synthesis:

Caption: Synthetic pathway to Furosemide.

Agrochemicals

This compound also serves as a precursor for various herbicides and insecticides.[2] For instance, it can be utilized in the preparation of sulfonylurea herbicides.[2] The reactivity of the chlorosulfonyl group allows for its substitution with a wide range of nucleophiles, enabling the creation of diverse derivatives for biological screening.[2]

Research Applications

Derivatives of this compound have been investigated for other biological activities. For example, some derivatives have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.[11] Others have been studied as potential human carbonic anhydrase inhibitors for cancer therapy.[12]

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[13]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Conclusion

This compound is a chemical intermediate of high strategic value in the pharmaceutical and agrochemical industries. Its well-defined synthesis and predictable reactivity, centered around the chlorosulfonyl group, provide a robust platform for the development of a wide array of functional molecules. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and efficient utilization in research and development.

References

- Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.). Google Patents.

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.). Google Patents.

-

Synthesis of furosemide |Loop diuretics| Medicinal chemistry 5th sem - YouTube. (2021, October 30). YouTube. Retrieved January 11, 2026, from [Link]

-

2,4-dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. (n.d.). Patsnap.

- EP0788494B1 - Process for the preparation of furosemide - Google Patents. (n.d.). Google Patents.

-

safety data sheet. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]

- US5739361A - Process for the preparation of furosemide - Google Patents. (n.d.). Google Patents.

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

- WO1996012714A1 - Process for the preparation of furosemide - Google Patents. (n.d.). Google Patents.

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. (n.d.). IRIS. Retrieved January 11, 2026, from [Link]

-

2,4-Dichloro-5-sulfamoylbenzoic acid - LookChem. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

-

2, 4-Dichloro-5-sulfamoylbenzoic acid is a chem... | Printtech Healthcare Pvt Ltd. (n.d.). Printtech Healthcare. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS 3740-18-9: 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | 3740-18-9 [sigmaaldrich.com]

- 5. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-dichloro-5-(chlorosulphonyl)benzoic acid CAS#: 3740-18-9 [chemicalbook.com]

- 7. 2,4-Dichloro-5-sulfamoylbenzoic acid|lookchem [lookchem.com]

- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 9. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 10. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unibs.it [iris.unibs.it]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-chlorosulfonyl-benzoic Acid

This document provides an in-depth technical examination of the synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid, a pivotal intermediate in the manufacturing of various pharmaceuticals, most notably the potent diuretic, Furosemide.[1] The guide is structured to deliver not just a procedural outline but a foundational understanding of the reaction's mechanistic underpinnings, safety imperatives, and analytical validation for researchers, chemists, and professionals in drug development.

Strategic Overview: The Chlorosulfonation Pathway

The primary industrial route to this compound involves the direct chlorosulfonation of 2,4-dichlorobenzoic acid.[1] This process is an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.[2][3] The selection of chlorosulfonic acid as the reagent is strategic; it serves as both the solvent and the source of the electrophile required to introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.[1]

The reaction's success hinges on precise control over key parameters, including temperature, reaction duration, and the molar ratio of reactants, to optimize yield and purity.[1] While effective, this conventional method involves harsh and corrosive reagents, necessitating stringent safety protocols.[1]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chlorosulfonation of 2,4-dichlorobenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism proceeds through several distinct stages, governed by the electronic properties of the starting material.

2.1. Generation of the Electrophile

The active electrophile, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid (HSO₃Cl). Although the exact mechanism can be complex, it is understood to involve an equilibrium that produces the highly reactive electrophilic species.[4]

2.2. Regioselectivity: Directing Effects

The position of the incoming chlorosulfonyl group is dictated by the existing substituents on the benzene ring: two chlorine atoms and a carboxylic acid group.

-

Carboxylic Acid (-COOH): This group is a meta-director and is strongly deactivating.

-

Chlorine (-Cl): The chlorine atoms are ortho-, para-directors but are also deactivating.

The substitution occurs at the 5-position. This is because this position is para to the chlorine at C-2 and ortho to the chlorine at C-4. The activating (ortho-, para-directing) influence of the two chlorine atoms overrides the deactivating, meta-directing effect of the carboxylic acid group, steering the electrophile to the most nucleophilic site on the ring.[1]

2.3. The Substitution Pathway

The mechanism involves the attack of the electron-rich aromatic ring on the electrophile (SO₂Cl⁺) to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[2][4] A proton is then eliminated from the ring, restoring aromaticity and yielding the final product.

Quantitative Data Summary

The following table provides representative quantitative data for a laboratory-scale synthesis.

| Parameter | Value | Reference |

| Molar Ratio (HSO₃Cl : Substrate) | 3.5 : 1 | [5] |

| Reaction Temperature | 130 - 140 °C | [5] |

| Reaction Time | 3.5 hours | [5] |

| Reported Total Yield | ~79% | [5] |

| Product Melting Point | 149 - 151 °C | [6] |

Critical Safety Considerations

Chlorosulfonic acid is an extremely hazardous chemical that demands rigorous safety protocols.

-

Corrosivity: It is a strong acid and powerful dehydrating agent that causes severe chemical and thermal burns upon contact with skin or eyes. [7]* Reactivity with Water: Chlorosulfonic acid reacts violently and exothermically with water, including moisture in the air, to release corrosive and toxic fumes of hydrogen chloride (HCl) and sulfuric acid (H₂SO₄). [7][8]Never add water to chlorosulfonic acid. [8]* Inhalation Hazard: The vapors are extremely irritating to the respiratory tract and can cause delayed pulmonary edema. [7][9] 5.1. Personal Protective Equipment (PPE)

All personnel must wear the following acid-proof PPE: [7][8]* Chemical splash goggles and a full-face shield.

-

Acid-resistant gauntlet gloves (e.g., butyl rubber).

-

A complete acid suit or acid-resistant apron over a lab coat.

-

Closed-toe shoes and boots.

-

For emergencies or significant exposure potential, a self-contained breathing apparatus (SCBA) is mandatory. [8][10] 5.2. Handling and Storage

-

Ventilation: Always handle chlorosulfonic acid in a well-ventilated chemical fume hood. [7][10]* Storage: Store in tightly sealed, corrosion-resistant containers (glass-lined steel is preferred) away from heat, moisture, and combustible materials. [7][8]* Spills: In case of a spill, evacuate the area. Do not use water. [9]Absorb the spill with an inert, dry material like vermiculite or dry sand and neutralize cautiously with an alkaline material such as sodium bicarbonate before disposal as hazardous waste. [9][10] 5.3. First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7][11]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8][11]* Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7][11]

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is essential. A multi-technique approach is recommended. [12]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the final product. A reversed-phase HPLC method can effectively separate the product from starting materials and by-products. [5][13]* Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. Expect strong characteristic absorption bands for: [12] * S=O stretching (sulfonyl chloride): ~1380 cm⁻¹ and ~1180 cm⁻¹

-

S-Cl stretching: ~600-700 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700 cm⁻¹

-

O-H stretching (carboxylic acid): broad band ~2500-3300 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation. [12]Due to the compound's reactivity, deuterated aprotic solvents like CDCl₃ or DMSO-d₆ should be used. [12]The ¹H NMR spectrum will show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the compound's identity. [12]

Conclusion

The chlorosulfonation of 2,4-dichlorobenzoic acid is a robust and well-established method for producing this compound. The key to a successful and safe synthesis lies in a thorough understanding of the electrophilic aromatic substitution mechanism, strict adherence to temperature and stoichiometric control, and an unwavering commitment to safety protocols when handling the highly corrosive chlorosulfonic acid. Proper analytical characterization is crucial to ensure the final product meets the high purity standards required for its use as a pharmaceutical intermediate.

References

- This compound | 3740-18-9 | Benchchem. (URL: )

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )

- CSA - DuPont. (URL: )

- Chlorosulfonic acid -

- Chlorosulfonic acid SDS, 7790-94-5 Safety D

-

CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID - Taylor & Francis Online. (URL: [Link])

-

Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie. (URL: [Link])

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (URL: [Link])

- Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid - Google P

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar. (URL: [Link])

-

Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. (URL: [Link])

-

Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid - PrepChem.com. (URL: [Link])

-

Aromatic sulfonation - Wikipedia. (URL: [Link])

-

Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry - YouTube. (URL: [Link])

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google P

-

ntrimetric determination of some sulphonyl chlorides - NIScPR. (URL: [Link])

-

Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (URL: [Link])

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P

-

Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica | Langmuir. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalspec.com [globalspec.com]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar [semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. macro.lsu.edu [macro.lsu.edu]

- 8. atul.co.in [atul.co.in]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid via Electrophilic Aromatic Substitution

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid, a critical intermediate in the pharmaceutical industry, notably for the production of the diuretic Furosemide.[1] The document delves into the core chemical principles, focusing on the governing electrophilic aromatic substitution (EAS) reaction. It offers a detailed examination of reaction mechanisms, regioselectivity, and process optimization. Furthermore, this guide presents validated, step-by-step laboratory protocols, data analysis, and essential safety considerations, designed for researchers, chemists, and professionals in drug development and process chemistry.

Strategic Importance and Retrosynthetic Analysis

This compound is a highly functionalized aromatic compound whose value is intrinsically linked to its role as a key building block. Its most prominent application is in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[1][2] The molecule's architecture, featuring a benzoic acid, two chlorine atoms, and a reactive chlorosulfonyl group, is achieved through a precise sequence of reactions rooted in the principles of electrophilic aromatic substitution.

A retrosynthetic approach to the target molecule logically begins with the disconnection of the chlorosulfonyl group, identifying 2,4-dichlorobenzoic acid as the immediate precursor. This precursor is a common industrial chemical, readily synthesized from 2,4-dichlorotoluene.[3] The key transformation, therefore, is the introduction of the -SO₂Cl group onto the 2,4-dichlorobenzoic acid ring.

Overall Synthetic Transformation:

Caption: High-level overview of the primary synthetic step.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The cornerstone of this synthesis is the chlorosulfonylation of 2,4-dichlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[4][5]

The Substituents' Directing Effects

The outcome of the reaction is dictated by the electronic properties of the substituents already present on the aromatic ring: the two chlorine (-Cl) atoms and the carboxylic acid (-COOH) group.[6]

-

-Cl (Chloro groups): Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring, making it less reactive than benzene.[6][7] However, it possesses lone pairs of electrons that can be donated into the ring through resonance. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. Because the inductive deactivation is stronger than the resonance activation, halogens are classified as ortho, para-directing deactivators.[7][8]

-

-COOH (Carboxylic acid group): The carboxylic acid group is a powerful electron-withdrawing group through both inductive and resonance effects. This strongly deactivates the ring and directs incoming electrophiles to the meta position.[6][8]

Predicting the Regioselectivity

On the 2,4-dichlorobenzoic acid starting material, the available positions for substitution are C3, C5, and C6.

-

Position C3: ortho to the C4-Cl and meta to the C2-Cl and the -COOH group.

-

Position C5: meta to the C4-Cl and the -COOH group, and para to the C2-Cl.

-

Position C6: ortho to the C2-Cl and the -COOH group.

The directing effects of the existing groups must be considered in concert:

-

The C2-Cl directs ortho (to C3) and para (to C5).

-

The C4-Cl directs ortho (to C3 and C5).

-

The -COOH group directs meta (to C3 and C5).

As observed, position C5 is favored by the directing effects of all three substituents (para to C2-Cl, ortho to C4-Cl, and meta to -COOH). Position C3 is also activated by multiple groups. However, the C5 position is sterically less hindered than the C3 position, which is crowded between the C2-Cl and C4-Cl. Therefore, the electrophilic chlorosulfonyl group is overwhelmingly directed to the C5 position, yielding the desired product.

Mechanism of Chlorosulfonylation

The reaction proceeds via the generation of a potent electrophile from chlorosulfonic acid (ClSO₃H), which can be considered a mixed anhydride of hydrochloric acid and sulfuric acid.[9] The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺) or a related species generated in situ.

Caption: Mechanism of electrophilic chlorosulfonylation.

Experimental Protocol and Process Validation

This section provides a detailed, field-proven methodology for the synthesis. Adherence to these steps is critical for ensuring reaction efficiency, product purity, and operational safety.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Key Properties |

| 2,4-Dichlorobenzoic Acid | 50-84-0 | 191.01 | 1.0 | White solid starting material |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 4.0 - 10.0 | Corrosive, fuming liquid; reacts violently with water.[10][11] |

| Sulfuric Acid (optional catalyst) | 7664-93-9 | 98.08 | 0.7 - 1.0 | Catalyst to enhance reaction rate.[4] |

| Ice (for quench) | N/A | 18.02 | Excess | For controlled reaction quenching. |

| Deionized Water | 7732-18-5 | 18.02 | Excess | For washing. |

Step-by-Step Synthesis Protocol

Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[12][13]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide scrubber), add chlorosulfonic acid (4.0 to 10.0 molar equivalents).[10] If using a catalyst, add sulfuric acid (0.7 to 1.0 molar equivalents) at this stage.[4]

-

Reagent Addition: Begin stirring and slowly add 2,4-dichlorobenzoic acid (1.0 molar equivalent) portion-wise to the chlorosulfonic acid over 30-60 minutes. Control the addition rate to maintain the reaction temperature below 30°C. An exothermic reaction with the evolution of HCl gas will be observed.

-

Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 130-150°C.[10] Maintain this temperature for 1-6 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench: Once the reaction is deemed complete, cool the mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching process is highly exothermic and will generate large volumes of HCl gas. Extreme caution is required.

-

Product Isolation: The solid product will precipitate out of the aqueous solution. Continue stirring the slurry for 4-10 hours to ensure complete precipitation and hydrolysis of any excess chlorosulfonic acid.[10]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the white solid product under vacuum at 50-60°C to a constant weight. The resulting compound is this compound.[14]

In-Process Controls and Validation

-

Temperature Monitoring: Crucial during both the initial addition (exotherm) and the heating phase. Deviations can lead to side product formation.

-

Reaction Completion: Use TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to track the disappearance of the starting material.

-

pH of Filtrate: Washing until neutral ensures the removal of corrosive acid impurities that could interfere with downstream applications.

-

Characterization: The final product's identity and purity should be confirmed using techniques such as melting point analysis, NMR spectroscopy, and IR spectroscopy.

Safety and Handling

Chlorosulfonic acid is a particularly hazardous substance that requires strict safety protocols.

-

Reactivity: It reacts violently and explosively with water, alcohols, and bases.[9][12] It is a strong oxidizing agent and can ignite combustible materials.[13][15]

-

Health Hazards: It is extremely corrosive to skin, eyes, and the respiratory tract.[11][12] Inhalation of its fumes, which consist of hydrochloric acid and sulfuric acid mist upon contact with air, can cause severe lung damage, including delayed pulmonary edema.[9][13]

-

Handling: Always handle in a certified chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible. Use a dry chemical or CO₂ fire extinguisher; never use water .[13]

Conclusion

The synthesis of this compound is a robust and well-understood process dominated by the principles of electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the 2,4-dichlorobenzoic acid starting material is paramount for explaining the high regioselectivity of the chlorosulfonylation reaction. By implementing precise control over reaction conditions, particularly temperature and reagent stoichiometry, and adhering to rigorous safety protocols for handling chlorosulfonic acid, this vital pharmaceutical intermediate can be produced with high yield and purity. The methodologies and insights provided in this guide serve as a critical resource for scientists engaged in the synthesis and application of this important compound.

References

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]

-

New Jersey Department of Health. (2004). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

-

Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

-

Chegg.com. (2023). Solved Furosemide is synthesized in a relatively simple | Chegg.com. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Cengage. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

-

Chegg.com. (2016). Solved The synthesis of furosemide begins with treatment of | Chegg.com. Retrieved from [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

ResearchGate. (n.d.). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solved Furosemide is synthesized in a relatively simple | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chegg.com [chegg.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 10. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 11. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 13. nj.gov [nj.gov]

- 14. CAS 3740-18-9: 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid [cymitquimica.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Strategic Chlorosulfonation of 2,4-Dichlorobenzoic Acid: A Technical Guide to a Key Furosemide Intermediate

Introduction: The Critical Role of a Precisely Substituted Benzene Ring

In the intricate world of pharmaceutical synthesis, the creation of complex molecules often hinges on the strategic manipulation of simpler aromatic precursors. The synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid stands as a quintessential example of this principle. This molecule is not an end in itself but a crucial intermediate in the industrial production of Furosemide, a potent loop diuretic used to treat edema and hypertension.[1][2] The precise arrangement of its substituents—two chlorine atoms, a carboxylic acid group, and a chlorosulfonyl group—is paramount to its function in the subsequent synthetic steps leading to Furosemide.[1][3][4] This guide provides an in-depth technical exploration of the synthesis of this key intermediate, with a laser focus on the pivotal role of chlorosulfonic acid in achieving the desired regioselectivity through electrophilic aromatic substitution.

Chlorosulfonic Acid: A Powerful Reagent Demanding Respect

Chlorosulfonic acid (ClSO₃H) is a highly reactive and corrosive liquid that serves as the cornerstone of this synthesis.[5][6][7] It is a strong acid and a powerful oxidizing and dehydrating agent.[5][7] Its utility in this context lies in its ability to act as both the solvent and the electrophile source for the chlorosulfonation reaction.

Safety and Handling Precautions:

Due to its hazardous nature, strict safety protocols are imperative when handling chlorosulfonic acid.[5][8]

-

Corrosivity: It causes severe burns to the skin and eyes and is highly corrosive to the respiratory tract upon inhalation of its fumes.[5][6][8]

-

Reactivity: It reacts violently with water, generating toxic and corrosive fumes of hydrochloric acid and sulfuric acid.[5][7] This reaction is explosive and presents a significant fire hazard, especially in the presence of combustible materials.[5][8]

-

Personal Protective Equipment (PPE): The use of acid-proof goggles, a face shield, long rubber gloves, and protective clothing is mandatory.[5] Work should always be conducted in a well-ventilated fume hood.

The Heart of the Synthesis: Electrophilic Aromatic Substitution

The core of this synthesis is the chlorosulfonation of 2,4-dichlorobenzoic acid, a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The objective is to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Mechanism of the Reaction

The reaction proceeds through a well-established multi-step mechanism:

-

Generation of the Electrophile: Chlorosulfonic acid undergoes auto-protolysis to generate the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).[9] This potent electrophile is the key species that attacks the electron-rich benzene ring.

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2,4-dichlorobenzoic acid ring acts as a nucleophile, attacking the electrophilic SO₂Cl⁺. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regioselectivity: The Decisive Role of Substituent Directing Effects: The position of the incoming chlorosulfonyl group is not random. It is dictated by the directing effects of the substituents already present on the benzene ring: the two chlorine atoms and the carboxylic acid group.[3][8]

-

Chlorine Atoms (-Cl): Chlorine is an ortho-, para-directing deactivator.[5][6] While it deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing deactivator.[10] It strongly withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In the case of 2,4-dichlorobenzoic acid, the positions ortho and para to the chlorine at C-2 are C-1, C-3, and C-6. The positions ortho and para to the chlorine at C-4 are C-3 and C-5. The position meta to the carboxylic acid group at C-1 is C-3 and C-5. The confluence of these directing effects strongly favors substitution at the C-5 position, which is para to the C-2 chlorine and meta to the carboxylic acid group. This regioselectivity is crucial for obtaining the desired this compound isomer.[3]

-

-

Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bonded to the new chlorosulfonyl group.[11] This restores the aromaticity of the ring, yielding the final product.

Visualizing the Reaction Mechanism

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesis of methodologies reported in the literature, aiming for optimal yield and purity.[12][13][14]

Materials and Reagents:

-

2,4-Dichlorobenzoic acid

-

Chlorosulfonic acid

-

N-methylpyrrolidone (NMP) (solvent)

-

Sodium sulfate (catalyst)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-methylpyrrolidone.

-

Addition of Reactants: To the NMP, add 2,4-dichlorobenzoic acid and sodium sulfate.[13][14]

-

Heating: Heat the mixture to approximately 145°C, ensuring all solids are dissolved.

-

Addition of Chlorosulfonic Acid: Once the solution is homogeneous, begin the dropwise addition of chlorosulfonic acid. Maintain the temperature and continue the addition over a period of time.

-

Reaction: After the addition is complete, maintain the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.[12]

-

Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. This step should be performed in a fume hood due to the evolution of HCl gas.

-

Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum to remove any residual water and solvent.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Visualizing the Synthesis Workflow

Caption: Overall Synthesis and Purification Workflow.

Quantitative Data and Reaction Parameters

The efficiency of the chlorosulfonation reaction is highly dependent on several parameters. The table below summarizes typical conditions found in the literature.

| Parameter | Value/Range | Source(s) |

| Molar Ratio (Chlorosulfonic Acid : 2,4-Dichlorobenzoic Acid) | 3.5:1 to 10:1 | [12][15] |

| Reaction Temperature | 130 - 150°C | [12][15] |

| Reaction Time | 3.5 - 6 hours | [12][15] |

| Catalyst | Sulfuric acid, Sodium sulfate, Iron trichloride, Zinc dichloride | [13][15] |

| Solvent | N-methylpyrrolidone (NMP) or excess Chlorosulfonic Acid | [13][14] |

| Yield | 70 - 81% (crude) | [15] |

Characterization of this compound

The identity and purity of the synthesized product can be confirmed using various analytical techniques.

-

Melting Point: The melting point of the purified compound can be compared to literature values.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Expected to show strong stretching bands for the S=O bonds of the sulfonyl group (typically between 1180–1360 cm⁻¹) and the C=O bond of the carboxylic acid.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will provide characteristic signals corresponding to the protons and carbons in the molecule, confirming the substitution pattern.

-

Conclusion: A Foundation for Further Synthesis

The synthesis of this compound is a well-established and industrially significant process that relies on the principles of electrophilic aromatic substitution. The careful control of reaction conditions and a thorough understanding of the directing effects of the substituents are paramount to achieving a high yield and purity of the desired product. This key intermediate serves as a critical building block in the multi-step synthesis of Furosemide, highlighting the importance of precise and efficient organic synthesis in the development of life-saving pharmaceuticals.[16]

References

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

(PDF) Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020, June 25). ResearchGate. Retrieved January 11, 2026, from [Link]

-

ICSC 1039 - CHLOROSULFONIC ACID. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-